3-Amino-4-fluorobenzylamine chemical profile and structure
3-Amino-4-fluorobenzylamine chemical profile and structure
[1][2][3][4]
Executive Summary
3-Amino-4-fluorobenzylamine (CAS: 1314909-17-5) is a specialized fluorinated building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4][5] Characterized by a 1,3,4-trisubstituted benzene core, it features two distinct amine functionalities—a primary benzylamine and an aromatic aniline—positioned ortho to a fluorine atom.[1] This specific substitution pattern makes it a critical intermediate for developing kinase inhibitors (e.g., EGFR, VEGFR targets) and heterocyclic scaffolds such as quinazolines and benzimidazoles.[1]
The "fluorine effect" introduced by the C4-fluoro group modulates the metabolic stability and pKa of the adjacent amine, enhancing the pharmacokinetic profile of derived drug candidates.[1] This guide details its physicochemical profile, synthetic pathways, and application in medicinal chemistry.[6]
Part 1: Chemical Identity & Physicochemical Profile[3][9]
Core Identity Data
| Property | Specification |
| Chemical Name | 3-Amino-4-fluorobenzylamine |
| IUPAC Name | 5-(Aminomethyl)-2-fluoroaniline |
| CAS Number | 1314909-17-5 (Free Base) |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| SMILES | NC1=CC(CN)=CC=C1F |
| InChI Key | Unique identifier (varies by salt form) |
Physicochemical Properties[3][11]
-
Appearance: Typically an off-white to pale yellow solid or viscous oil (free base).[1]
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM).[1] Moderate water solubility due to the dual amine functionality.[1]
-
pKa (Estimated):
-
LogP: ~0.6 (Low lipophilicity, favorable for lead-likeness).[1]
Part 2: Structural Analysis & Pharmacophore Utility[3]
The utility of 3-amino-4-fluorobenzylamine lies in its ability to serve as a bifunctional scaffold .[1]
-
The Fluorine Ortho-Effect: The fluorine atom at position 4 is electron-withdrawing.[1] It lowers the pKa of the adjacent aniline (position 3) and metabolically blocks the para-position relative to the benzylamine, preventing rapid oxidative metabolism (CYP450 blocking).[1]
-
Dual Amine Reactivity:
-
Heterocycle Formation: The 1,3-arrangement of the amines allows for the construction of fused ring systems when reacted with suitable dielectrophiles.[1]
Figure 1: Pharmacophore features of the 3-Amino-4-fluorobenzylamine scaffold.
Part 3: Synthetic Pathways[3]
The synthesis of 3-amino-4-fluorobenzylamine typically proceeds via the reduction of its nitrile precursor.[1] This approach avoids the over-alkylation often seen when trying to selectively alkylate diamines.[1]
Primary Route: Reduction of 3-Amino-4-fluorobenzonitrile
This is the industry-standard route due to the commercial availability of the nitrile precursor.[1]
-
Precursor: 3-Amino-4-fluorobenzonitrile (CAS: 859855-53-1).[1]
-
Reagents: Borane-Tetrahydrofuran (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Conditions: Anhydrous, inert atmosphere (N₂ or Ar), reflux.[1]
Detailed Protocol (Self-Validating)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen.
-
Dissolution: Charge the flask with 3-Amino-4-fluorobenzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Dropwise add BH₃·THF complex (1M solution, 3.0 eq). Note: Gas evolution (H₂) will occur; ensure venting.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The nitrile spot should disappear.[1]
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Then add 6N HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify to pH >10 with NaOH. Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to HCl salt for recrystallization.
Alternative Route: Nitro Reduction
Start from 4-fluoro-3-nitrobenzylamine (or its nitrile equivalent) and selectively reduce the nitro group using H₂/Pd-C or Iron/Ammonium Chloride.[1] This is less common due to the potential for side reactions on the benzylamine if not protected.
Figure 2: Synthetic workflow for the reduction of the nitrile precursor.[1]
Part 4: Applications in Drug Discovery[3]
Kinase Inhibitors (EGFR/VEGFR)
The 3-amino-4-fluorobenzyl moiety is a bioisostere for the 3-chloro-4-fluoroaniline motif found in drugs like Gefitinib or Lapatinib .[1]
-
Mechanism: The benzylamine nitrogen often serves as a hinge binder or a solvent-exposed tail linker in the ATP-binding pocket of kinases.[1]
-
Advantage: The additional methylene group (-CH₂-) in the benzylamine provides rotational freedom, allowing the phenyl ring to adopt an optimal pi-stacking orientation within the hydrophobic pocket.[1]
Quinazoline Synthesis
This molecule is a key "right-hand side" building block.[1]
-
Reaction: Condensation of 3-amino-4-fluorobenzylamine with 4-chloroquinazolines.[1]
-
Result: Creates a core scaffold used in dual EGFR/HER2 inhibitors.[1] The C3-amino group on the benzyl ring can be further derivatized to attach solubilizing groups (e.g., morpholine/piperazine tails).[1]
PET Imaging Probes
Fluorinated benzylamines are precursors for ¹⁸F-labeled radiotracers.[1] While the ¹⁹F is stable, the chemistry developed for this scaffold translates to radiochemistry where ¹⁸F is introduced via nucleophilic aromatic substitution (SₙAr) on a precursor, followed by deprotection to yield the tracer.[1]
Part 5: Handling & Safety Profile
Signal Word: WARNING
Hazard Statements (GHS)[3]
Storage & Stability[3]
-
Storage: Keep in a tightly closed container under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation).[1]
-
Temperature: 2–8°C (Refrigerator).
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1][10]
Emergency Protocol
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.[1][8][10] Remove contact lenses.[1][8][10]
-
Skin Contact: Wash off with soap and plenty of water.[1][8] Fluorinated anilines can be absorbed through the skin; monitor for signs of cyanosis (though less likely with this specific derivative compared to simple fluoroanilines).[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15251694 (3-Amino-4-fluorobenzonitrile - Precursor).[1] Retrieved from [Link]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][11][12][13] Chemical Society Reviews. (Discusses the metabolic stability and pKa modulation of fluorinated aromatics). Retrieved from [Link]
-
Oakwood Chemical. Safety Data Sheet for Fluorinated Benzylamines. Retrieved from [Link]
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